3-Fluorophenylmagnesium bromide
Overview
Description
3-Fluorophenylmagnesium bromide is a Grignard reagent . It is used in various applications, including the preparation of 4-substituted quinazolines by reacting with 2-methylaminobenzonitriles and the synthesis of radiolabeled TrkB/C-targeting kinase inhibitor for positron emission tomography (PET) imaging applications .
Molecular Structure Analysis
The linear formula of 3-Fluorophenylmagnesium bromide is FC6H4MgBr . The molecular weight is 199.30 .Chemical Reactions Analysis
3-Fluorophenylmagnesium bromide is used in various chemical reactions. For instance, it can be used in the preparation of 4-substituted quinazolines by reacting with 2-methylaminobenzonitriles . It can also be used in the synthesis of radiolabeled TrkB/C-targeting kinase inhibitor for positron emission tomography (PET) imaging applications .Physical And Chemical Properties Analysis
3-Fluorophenylmagnesium bromide is a colorless to yellow to orange to brown liquid . It has a boiling point of 65°C and a density of 1.024 g/mL at 25°C . It reacts violently with water .Scientific Research Applications
Chemodosimeter for Fluoride Detection
Research by Zou et al. (2014) describes the development of a near-infrared (NIR) region fluoride sensor utilizing aza-boron-dipyrromethene (aza-BODIPY) fluorophore. This sensor, developed using arylmagnesium bromide, demonstrates a specific, rapid colorimetric and 'turn-off' fluorescence response for fluoride ions, making it highly effective for fluoride detection in both solutions and live cells (Zou et al., 2014).
Grignard Reagent Formation and Reactivity
Hein et al. (2015) describe an undergraduate chemistry experiment involving the formation of Grignard reagents, including 4-fluorophenylmagnesium bromide. The study focuses on understanding the chemoselectivity in Grignard reagent formation and its practical applications in organic synthesis (Hein et al., 2015).
Electrophilic Reactivity Studies
Research conducted by Lur'e et al. (1980) explores the interaction of m- and p-fluorophenylmagnesium bromide with various electrophilic compounds. The study provides insights into the electrophilic nature of these compounds and their potential applications in organic synthesis (Lur'e et al., 1980).
Synthesis of Pharmaceutical Compounds
Murthy et al. (2003) investigated the asymmetric conjugate addition reaction between 4-fluorophenylmagnesium bromide and various substrates, aiming to prepare key intermediates in the synthesis of paroxetine, a widely used antidepressant. This study illustrates the role of arylmagnesium bromides in the synthesis of complex pharmaceuticals (Murthy et al., 2003).
Fluorescence Turn-On Sensing of Ions
Hirai et al. (2016) synthesized bromide salts of tetraarylstibonium cations for use as sensors for fluoride ions. These compounds exhibit a significant fluorescence response upon detection of fluoride ions, demonstrating the utility of arylmagnesium bromides in developing sensitive chemical sensors (Hirai et al., 2016).
Stabilization of Grignard Reagents
Evans and Khan (1967) describe the preparation of a stable Grignard adduct, p-fluorophenylmagnesium bromide, which shows unique properties due to its coordination with NNN′N′-tetraethylethylenediamine. This research contributes to the understanding of the stability and reactivity of Grignard reagents in different solvents (Evans & Khan, 1967).
Synthesis of Substituted Polystyrenes
Itoh et al. (1991) utilized arylmagnesium bromide in the synthesis of 3-aryl-3-butenoic acids, which are then used as monomers for the radical copolymerization with styrene. This research highlights the application of these reagents in polymer chemistry (Itoh et al., 1991).
Cross-Coupling Reactions in Organic Synthesis
Mongin et al. (2002) describe the first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl Grignard reagents. This study showcases the versatility of arylmagnesium bromides in facilitating cross-coupling reactions, a fundamental process in modern organic synthesis (Mongin et al., 2002).
Safety And Hazards
properties
IUPAC Name |
magnesium;fluorobenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKMKZYEOXZPQZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophenylmagnesium bromide | |
CAS RN |
17318-03-5 | |
Record name | 3-Fluorophenylmagnesium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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